molecular formula C15H13NO2 B1487504 9,9-Dimethyl-2-nitro-9H-fluorene CAS No. 605644-46-0

9,9-Dimethyl-2-nitro-9H-fluorene

Cat. No.: B1487504
CAS No.: 605644-46-0
M. Wt: 239.27 g/mol
InChI Key: SPNVINZCDHRVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Dimethyl-2-nitro-9H-fluorene is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

9,9-Dimethyl-2-nitro-9H-fluorene is a compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and materials science. This article explores the compound's biological activity, focusing on its interactions with cellular mechanisms, potential therapeutic applications, and biochemical properties.

Chemical Structure and Properties

This compound is characterized by its fluorene backbone with two methyl groups and a nitro group attached. The structural formula can be represented as follows:

C13H11NO2\text{C}_{13}\text{H}_{11}\text{N}\text{O}_2

This configuration influences its reactivity and interactions with biological systems.

The biological activity of this compound is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, the compound modulates the expression of genes involved in xenobiotic metabolism, particularly those encoding cytochrome P450 enzymes . This modulation can lead to significant changes in metabolic pathways, affecting how cells respond to various xenobiotics and endogenous compounds.

Biochemical Pathways

The interaction with cytochrome P450 enzymes can result in either inhibition or activation of these enzymes' catalytic activities. Such modulation can profoundly influence metabolic processes within cells, potentially leading to altered levels of metabolites that are crucial for cellular function.

Cellular Effects

Research indicates that this compound affects several cellular processes:

  • Cell Signaling : It influences signaling pathways associated with AhR, impacting gene expression related to detoxification and metabolism.
  • Metabolic Enzyme Activity : The compound alters the activity of metabolic enzymes, leading to changes in cellular metabolism .

Case Studies

  • Cytochrome P450 Interaction : A study demonstrated that this compound binds to the active site of cytochrome P450 enzymes, leading to significant alterations in enzyme activity. This interaction was quantified using kinetic assays that measured the rate of substrate metabolism before and after exposure to the compound.
  • Cellular Toxicity : Another investigation assessed the cytotoxic effects of this compound on various cell lines. Results indicated dose-dependent toxicity, with higher concentrations leading to increased cell death through apoptosis pathways .

Table of Biological Activities

Activity TypeObservationReference
AhR BindingModulates gene expression
Cytochrome P450 InteractionAlters enzyme activity
CytotoxicityDose-dependent apoptosis in cell lines

Properties

IUPAC Name

9,9-dimethyl-2-nitrofluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16(17)18)9-14(12)15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNVINZCDHRVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677323
Record name 9,9-Dimethyl-2-nitro-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605644-46-0
Record name 9,9-Dimethyl-2-nitro-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9,9-Dimethyl-2-nitro-9H-fluorene
Reactant of Route 2
Reactant of Route 2
9,9-Dimethyl-2-nitro-9H-fluorene
Reactant of Route 3
Reactant of Route 3
9,9-Dimethyl-2-nitro-9H-fluorene
Reactant of Route 4
Reactant of Route 4
9,9-Dimethyl-2-nitro-9H-fluorene
Reactant of Route 5
9,9-Dimethyl-2-nitro-9H-fluorene
Reactant of Route 6
9,9-Dimethyl-2-nitro-9H-fluorene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.